Technical Guide: Synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
Technical Guide: Synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
Executive Summary & Molecule Profile[2][3]
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid (CAS: 54172-60-0), also known as 3-ethoxy-4-hydroxyphenylglycine , is a critical non-proteinogenic amino acid.[1] Structurally, it is a phenylglycine derivative characterized by a 3-ethoxy and 4-hydroxy substitution pattern on the aromatic ring.[1]
This molecule serves as a pivotal chiral building block in the synthesis of semi-synthetic
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 211.22 g/mol |
| Starting Material | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |
| Key Functionality | Zwitterionic amino acid; Phenolic hydroxyl; Chiral center ( |
Retrosynthetic Analysis
The synthesis of phenylglycines is classically approached via the functionalization of the corresponding aldehyde.[2] For this specific target, Ethyl Vanillin is the commercially available, cost-effective feedstock.
Strategic Disconnection
The
-
Bucherer-Bergs Reaction: Formation of a hydantoin intermediate followed by hydrolysis.[1] This is the preferred industrial route due to the crystallinity of the hydantoin intermediate, which aids in purification.
-
Strecker Synthesis: Direct formation of the
-aminonitrile followed by hydrolysis.[1][3][4] While shorter, this route often suffers from stability issues with electron-rich phenolic aldehydes and more difficult purification.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic pathways identifying Ethyl Vanillin as the common precursor.[2][1]
Primary Protocol: The Bucherer-Bergs Route[3]
This guide prioritizes the Bucherer-Bergs protocol because it offers superior control over product purity compared to the Strecker synthesis when applied to phenolic aldehydes.[1] The hydantoin intermediate crystallizes well, allowing for the removal of impurities before the final hydrolysis.
Phase 1: Synthesis of the Hydantoin Intermediate
Reaction: Condensation of Ethyl Vanillin with Potassium Cyanide and Ammonium Carbonate.[2]
Reagents & Materials
-
Ammonium Carbonate (3.0 eq)[2]
-
Equipment: Sealed pressure vessel or reflux setup with efficient trapping.[2][1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in 100 mL of Ethanol/Water (1:1).
-
Addition: Add Ammonium Carbonate (28.8 g, 300 mmol). Stir until partially dissolved.
-
Cyanide Addition: Carefully add Potassium Cyanide (7.8 g, 120 mmol). Note: Perform this step in a well-ventilated fume hood with a cyanide detector active.[1]
-
Heating: Heat the reaction mixture to 55–60°C for 4–6 hours. A higher temperature (up to 80°C) accelerates the reaction but increases the risk of dark tar formation due to phenol oxidation.
-
Completion: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.[2][1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH ~2 to decompose excess carbonate and cyanide (Use a scrubber containing NaOH/Bleach for the evolved gas).[2]
-
The hydantoin derivative, 5-(3-ethoxy-4-hydroxyphenyl)hydantoin , will precipitate as a solid.[1]
-
Filter the solid, wash with cold water, and dry.[5]
-
Checkpoint: The hydantoin is a stable solid.[2][1] Yield is typically 75–85%.[2][1][6]
Phase 2: Hydrolysis to the Racemic Amino Acid
Reaction: Alkaline hydrolysis of the hydantoin ring.
Step-by-Step Methodology
-
Hydrolysis: Suspend the dried Hydantoin (23.6 g, 100 mmol) in 3M NaOH (150 mL).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The solution will turn homogenous as the ring opens.
-
Ammonia Removal: The reaction releases ammonia.[2][1] Maintain reflux until ammonia evolution ceases (check vapor with damp pH paper).[2][1]
-
Neutralization (Isoelectric Precipitation):
-
Crystallization: The product, Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid , will crystallize as a white to off-white solid.[1]
-
Purification: Filter the solid and wash with cold water followed by ethanol to remove colored impurities.[2][1] Recrystallize from water if necessary.[2][1]
Alternative Protocol: Strecker Synthesis[7][12]
While faster, the Strecker synthesis often yields a colored product requiring extensive purification. It is recommended only if the Bucherer-Bergs route is not viable.[1]
Core Mechanism:
-
Imine Formation: Ethyl Vanillin + Ammonia
Imine.[2][1] -
Nucleophilic Attack: Imine + Cyanide
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Aminonitrile.[1] -
Hydrolysis: Aminonitrile + HCl
Amino Acid Hydrochloride.[2][1]
Figure 2: Workflow for the Strecker Synthesis variant.
Critical Modification for Phenols: When using the Strecker route with phenolic aldehydes, the phenol group can interfere. It is often beneficial to use Methanolic Ammonia saturated with NaCN at 30°C to form the aminonitrile, followed by hydrolysis in 6M HCl.
Resolution Strategies (Obtaining the D-Isomer)
For pharmaceutical applications (e.g., antibiotic side chains), the D-isomer (R-configuration) is usually required.[2][1]
Method A: Enzymatic Resolution (Hydantoinase Process)
This is the industry standard for scalability.[2]
-
Substrate: Use the racemic 5-(3-ethoxy-4-hydroxyphenyl)hydantoin from Phase 1.
-
Enzyme: D-Hydantoinase (e.g., from Agrobacterium or Bacillus sp.).[2][1]
-
Process: The enzyme selectively hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.[1]
-
Second Step: D-Carbamoylase converts the N-carbamoyl intermediate to the free D-amino acid.[1]
-
Racemization: The unreacted L-hydantoin spontaneously racemizes under the slightly alkaline reaction conditions (pH 8.5), allowing for a theoretical 100% conversion to the D-amino acid (Dynamic Kinetic Resolution).[2][1]
Method B: Chemical Resolution[3]
-
Form a salt with a chiral acid, such as (+)-Camphor-10-sulfonic acid or (+)-Tartaric acid .[2][1]
-
Release the free amino acid by treating the diastereomeric salt with base and adjusting to the isoelectric point.[2]
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
| Technique | Expected Signal / Observation |
| 1H NMR (D2O/NaOD) | |
| HPLC | Column: C18. Mobile Phase: Phosphate buffer (pH 2.[2][1]5) / Methanol.[1][8][9] Detect at 280 nm.[2][1] |
| Mass Spectrometry | ESI+: [M+H]+ = 212.2 m/z.[2][1] |
| Appearance | White to pale beige crystalline powder.[2][1] |
| Solubility | Soluble in acidic/basic aqueous solutions; sparingly soluble in water at pI; insoluble in non-polar organics.[2][1] |
Safety & Handling (E-E-A-T)
Cyanide Hazard:
-
Mandatory: Work in a high-efficiency fume hood.
-
Antidote: Have a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.[2]
-
Waste: All cyanide-containing waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 before disposal.[2][1] Do not acidify cyanide waste directly.[2][1]
Phenolic Oxidation:
-
Phenolic amino acids are prone to oxidation (turning brown/black) in air, especially under alkaline conditions.[2]
-
Mitigation: Perform the hydrolysis step under an inert atmosphere (
or Ar) and add a trace of reducing agent (e.g., Sodium Bisulfite) during the crystallization step if discoloration occurs.[2]
References
-
Strecker Synthesis of Amino Acids. Organic Chemistry Portal. Retrieved from [Link]
-
4-Hydroxyphenylglycine Biosynthesis and Synthesis. Wikipedia. Retrieved from [Link][2]
-
Preparation of 4-aminophenylacetic acid derivatives. Acta Pharmaceutica. Retrieved from [Link]
Sources
- 1. (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. inventivapharma.com [inventivapharma.com]
- 7. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]
- 8. DL-4-Hydroxyphenylglycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
